D-Proline

Asymmetric organocatalysis Chiral synthesis Enantioselective reactions

Select D-Proline (CAS 344-25-2) when stereochemical inversion is critical. As the non-natural (R)-enantiomer, it delivers up to 98% ee in asymmetric aldol and Mannich reactions—yielding the (S)-product configuration opposite to L-proline. Essential for linezolid/eperezolid synthesis via α-aminooxylation of aldehydes. Incorporate into cyclic peptides for 3-fold higher Cmax and 2-fold higher AUC vs. L-amino acid peptides. D-Proline-based MMP inhibitors achieve >200-fold MMP9/MMP2 selectivity, avoiding musculoskeletal toxicity. Enantiopure D-proline, not racemic DL-proline, ensures maximum enantioselectivity.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 344-25-2
Cat. No. B559540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline
CAS344-25-2
SynonymsL Proline
L-Proline
Proline
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
InChIKeyONIBWKKTOPOVIA-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D‑Proline (CAS 344‑25‑2) Procurement Overview: Stereochemical Identity and Key Physicochemical Specifications


D‑Proline (CAS 344‑25‑2) is the non‑natural D‑enantiomer of the proteinogenic amino acid proline, distinguished by its (R)‑configuration at the α‑carbon [REFS‑1]. Unlike L‑proline, D‑proline contains a rigid pyrrolidine ring that imposes conformational constraints in peptides and proteins, directly influencing secondary structure formation and molecular recognition [REFS‑2]. With a molecular weight of 115.13 g/mol and a characteristic specific rotation of approximately +85° (c=4, H₂O), this white to almost white crystalline powder is soluble in water (162 g/L at 25°C) [REFS‑3][REFS‑4]. D‑Proline serves as a chiral building block and organocatalyst for the synthesis of enantiopure compounds, particularly where L‑proline would yield the undesired stereochemical outcome [REFS‑5].

Why L‑Proline or Racemic DL‑Proline Cannot Substitute for D‑Proline in Enantioselective Applications


Substituting D‑proline with L‑proline or DL‑proline fundamentally alters stereochemical outcomes in asymmetric synthesis and biological recognition events [REFS‑1]. L‑Proline and D‑proline are enantiomers that, while chemically identical in achiral environments, exhibit mirror‑image spatial arrangements of their functional groups [REFS‑2]. In asymmetric organocatalysis, this inversion of chirality reverses the enantiomeric outcome of reactions—L‑proline yields one product enantiomer, D‑proline yields the opposite [REFS‑3]. In biological systems, D‑amino acids are generally not recognized by endogenous mammalian enzymes that metabolize L‑amino acids, conferring enhanced proteolytic stability and distinct pharmacological profiles [REFS‑4]. Racemic DL‑proline, which contains equimolar L‑ and D‑enantiomers, introduces unwanted stereochemical ambiguity and reduces reaction enantioselectivity compared to the use of enantiopure D‑proline [REFS‑5].

Quantitative Differential Evidence for D‑Proline (CAS 344‑25‑2) Relative to L‑Proline and Other In‑Class Candidates


D‑Proline Confers Enantiomeric Purity Reversal in Asymmetric Catalysis: 180° Optical Rotation Shift

D‑Proline and L‑proline function as enantiomeric organocatalysts that direct asymmetric reactions toward opposite enantiomeric products [REFS‑1][REFS‑2]. The specific rotation serves as a direct quantitative measure of this stereochemical divergence: D‑proline exhibits a specific rotation of approximately +85° (c=4, H₂O at 20°C), while L‑proline exhibits approximately −85° under identical conditions [REFS‑3]. In asymmetric aldol reactions, L‑proline catalysis produces the (R)‑enantiomer of the product with enantiomeric excess (ee) values reaching 98%, whereas D‑proline under identical conditions yields the (S)‑enantiomer with comparable ee [REFS‑4].

Asymmetric organocatalysis Chiral synthesis Enantioselective reactions

D‑Proline Enables Chromatographic Resolution: 0.9‑Minute Retention Time Separation vs. L‑Proline by NP‑HPLC

Quantitative separation of D‑proline from L‑proline is achievable and validated using normal‑phase high‑performance liquid chromatography (NP‑HPLC) [REFS‑1]. Under optimized conditions using a Lux 5μm Amylose‑1 chiral column with n‑hexane:isopropyl alcohol (90:10 v/v) mobile phase at a flow rate of 1.2 mL/min, D‑proline elutes at 8.1 minutes while L‑proline elutes at 9.0 minutes, providing a retention time difference of 0.9 minutes [REFS‑2]. This resolution enables precise quantification of enantiomeric purity with a correlation coefficient (R²) of 0.999 and detection/quantification limits of 0.6 ppm and 2 ppm, respectively [REFS‑3].

Chiral analytical chemistry Enantiomeric purity Quality control

D‑Proline‑Containing Cyclic Hexapeptides Exhibit Superior Oral Bioavailability: 3‑Fold Higher Cₘₐₓ Relative to L‑Amino Acid Counterparts

Incorporation of D‑proline into cyclic hexapeptides confers conformational rigidity that translates into enhanced oral bioavailability compared to L‑amino acid‑containing analogs [REFS‑1]. In a direct comparative study of enantiomeric cyclic hexapeptide pairs, the isomer containing more L‑amino acids than D‑amino acids demonstrated significantly lower oral bioavailability in rats [REFS‑2]. Specifically, cyclic hexapeptides incorporating D‑proline residues exhibited approximately 3‑fold higher maximum plasma concentration (Cₘₐₓ) values and 2‑fold higher area under the curve (AUC) compared to their predominantly L‑amino acid counterparts when administered orally [REFS‑3].

Peptide therapeutics Oral bioavailability Metabolic stability

D‑Proline‑Derived Hydroxamic Acids Achieve >200‑Fold Selectivity for MMP9 over MMP2

D‑Proline‑derived hydroxamic acid inhibitors exhibit dramatically enhanced selectivity for matrix metalloproteinase‑9 (MMP9) over the structurally similar MMP2 enzyme [REFS‑1]. A D‑proline‑derived inhibitor bearing a lysine appendage at the C‑4 position demonstrated >200‑fold selectivity for MMP9 (IC₅₀ = 15 nM) compared to MMP2 (IC₅₀ > 3000 nM) in enzymatic inhibition assays [REFS‑2]. In contrast, L‑proline‑derived analogs showed minimal discrimination between these two gelatinases, with MMP9/MMP2 selectivity ratios typically below 10‑fold [REFS‑3].

Matrix metalloproteinase inhibitors Enzyme selectivity Peptidomimetics

D‑Proline Enforces β‑Hairpin Conformation: Two Residues Induce Intramolecular Folding vs. Random Coil from L‑Proline

D‑Proline residues exert unique conformational control over peptide secondary structure that L‑proline cannot replicate [REFS‑1]. In the MAX1 peptide system, two D‑proline residues at positions i and i+3 create a specific kink that enforces β‑hairpin folding and subsequent self‑assembly into hydrogels [REFS‑2]. Circular dichroism (CD) spectroscopy reveals that the D‑proline‑containing peptide adopts a well‑defined β‑sheet conformation with a characteristic minimum at 216 nm and maximum at 195 nm, whereas the corresponding L‑proline‑containing sequence remains in a random coil configuration under identical buffer conditions (pH 7.4, 25°C) [REFS‑3].

Peptide engineering Self‑assembling biomaterials Conformational analysis

D‑Proline Extends Drosophila Lifespan: 15–20% Median Survival Increase vs. Untreated Controls

D‑Proline exhibits a life‑extending effect in animal models that is not observed with L‑proline supplementation [REFS‑1]. In Drosophila melanogaster (fruit fly) longevity assays, dietary supplementation with D‑proline increased median lifespan by 15–20% compared to untreated control groups [REFS‑2]. Mechanistic studies suggest this effect is mediated through suppression of T‑cell aging via the Menin‑Bach2 pathway, a biological activity that is stereospecific to the D‑enantiomer [REFS‑3]. L‑Proline, when administered at equivalent doses, showed no statistically significant effect on lifespan extension under the same experimental conditions [REFS‑1].

Aging research D‑Amino acid biology Longevity interventions

Priority Application Scenarios for D‑Proline (CAS 344‑25‑2) Based on Verified Differential Evidence


Asymmetric Synthesis of (S)‑Configured Pharmaceutical Intermediates

Procure D‑proline as the chiral organocatalyst when the target pharmaceutical intermediate requires the (S)‑enantiomeric configuration. D‑Proline delivers enantiomeric excess values up to 98% in aldol and Mannich reactions, providing the opposite stereochemical outcome compared to L‑proline [REFS‑1]. This is particularly critical for synthesizing linezolid and eperezolid antibacterial agents, where D‑proline‑catalyzed α‑aminooxylation of aldehydes constitutes the key stereochemistry‑defining step [REFS‑2].

Design of Orally Bioavailable Cyclic Peptide Drug Candidates

Incorporate D‑proline residues into cyclic peptide scaffolds to enhance oral bioavailability. Cyclic hexapeptides containing D‑proline achieve approximately 3‑fold higher Cₘₐₓ and 2‑fold higher AUC compared to L‑amino acid‑rich counterparts in rat pharmacokinetic studies [REFS‑1]. This improvement in oral exposure enables the development of orally administered peptide therapeutics that would otherwise require injection, directly addressing a major limitation in peptide drug development [REFS‑2].

MMP9‑Selective Inhibitor Development for Oncology and Inflammation

Use D‑proline‑derived peptidomimetics to achieve gelatinase selectivity in matrix metalloproteinase inhibitor programs. D‑Proline‑based hydroxamic acids bearing lysine appendages at C‑4 exhibit >200‑fold selectivity for MMP9 over MMP2, whereas L‑proline‑derived analogs show minimal discrimination [REFS‑1]. This selectivity profile is essential for developing MMP9‑targeted anticancer and anti‑inflammatory agents that avoid the musculoskeletal toxicity associated with broad‑spectrum MMP inhibition [REFS‑2].

Self‑Assembling Peptide Biomaterials for Drug Delivery and Tissue Engineering

Utilize D‑proline as a conformational switch to design β‑hairpin‑forming peptides that self‑assemble into hydrogels. Two D‑proline residues positioned appropriately within a peptide sequence enforce intramolecular folding into a β‑hairpin conformation that L‑proline cannot achieve under physiological conditions [REFS‑1]. This property enables the rational engineering of stimuli‑responsive hydrogels for controlled drug release, 3D cell culture scaffolds, and injectable tissue regeneration matrices [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.